![molecular formula C11H20N2O6Pt B12402589 [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid is a complex organometallic compound that features a platinum(2+) ion coordinated with a dioxolane ring and propanedioic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid typically involves the coordination of platinum(2+) with the dioxolane ring and propanedioic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound. Common solvents used in the synthesis include water, ethanol, and acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings.
化学反应分析
Types of Reactions
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the dioxolane ring or propanedioic acid is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(4+) complexes, while reduction could produce platinum(0) species.
科学研究应用
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems, where the platinum(2+) ion can be used to deliver therapeutic agents to specific cells.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of [(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid involves its interaction with molecular targets such as DNA and proteins. The platinum(2+) ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.
Uniqueness
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid is unique due to its specific coordination environment and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other platinum-based compounds
属性
分子式 |
C11H20N2O6Pt |
|---|---|
分子量 |
471.37 g/mol |
IUPAC 名称 |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+2/t6-,7-;;/m1../s1 |
InChI 键 |
NCPDLYVTYSCLEG-GPJOBVNKSA-N |
手性 SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
规范 SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



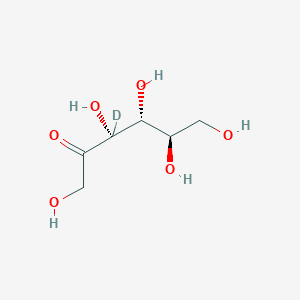


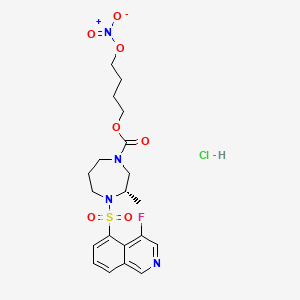
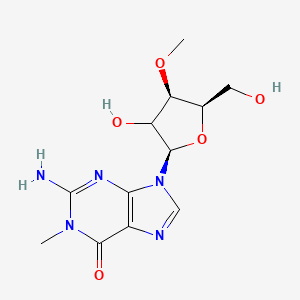

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
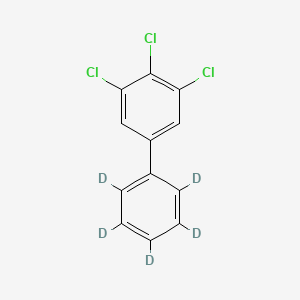
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

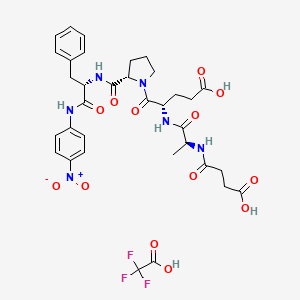
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

